molecular formula C13H24BrNSi B1272388 3-Bromo-1-(triisopropylsilyl)pyrrole CAS No. 87630-36-2

3-Bromo-1-(triisopropylsilyl)pyrrole

Cat. No. B1272388
Key on ui cas rn: 87630-36-2
M. Wt: 302.33 g/mol
InChI Key: CNAUTMPRKBSDLH-UHFFFAOYSA-N
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Patent
US05985911

Procedure details

To a -78° C. solution under nitrogen of 1-triisopropylsilylpyrrole (2.8 g, 12.6 mmol) in THF (30 ml) was added NBS (2.23 g, 12.6 mmol) via a solid addition funnel. The reaction mixture was stirred at -78° C. for 1 hour and then was warmed to ambient temperature over 1 hour. The reaction mixture was concentrated, carbon tetrachloride was added to precipitate the succinimide and the solid was filtered and washed with carbon tetrachloride. The filtrate was concentrated, and the crude product was purified by flash chromatography (hexanes) to afford 3-bromo-1-triisopropylsilylpyrrole (3.18 g) as a colorless oil.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:13]([CH3:15])[CH3:14])([CH:10]([CH3:12])[CH3:11])[N:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1)([CH3:3])[CH3:2].C1C(=O)N([Br:23])C(=O)C1>C1COCC1>[Br:23][C:7]1[CH:8]=[CH:9][N:5]([Si:4]([CH:1]([CH3:3])[CH3:2])([CH:10]([CH3:12])[CH3:11])[CH:13]([CH3:15])[CH3:14])[CH:6]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)[Si](N1C=CC=C1)(C(C)C)C(C)C
Name
Quantity
2.23 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via a solid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to ambient temperature over 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
carbon tetrachloride was added
CUSTOM
Type
CUSTOM
Details
to precipitate the succinimide
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with carbon tetrachloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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